2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Physicochemical Property Ligand Efficiency SAR

2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921885-98-5) is a synthetic, small-molecule heterocycle featuring a 2-thio-substituted imidazole core with a 3,5-dimethoxybenzyl thioether and a hydroxymethyl group. This scaffold places it within the 2-thioimidazole class, a chemotype extensively investigated for ATP-competitive inhibition of p38 MAP kinase and as β-secretase (BACE1) inhibitors, where the 2-position thioether moiety critically engages the enzyme's phosphate/ribose binding pocket.

Molecular Formula C15H19N3O4S
Molecular Weight 337.39
CAS No. 921885-98-5
Cat. No. B2793362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
CAS921885-98-5
Molecular FormulaC15H19N3O4S
Molecular Weight337.39
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CSC2=NC=C(N2CC(=O)N)CO)OC
InChIInChI=1S/C15H19N3O4S/c1-21-12-3-10(4-13(5-12)22-2)9-23-15-17-6-11(8-19)18(15)7-14(16)20/h3-6,19H,7-9H2,1-2H3,(H2,16,20)
InChIKeyINWAAWCHQUAKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 921885-98-5: A Structurally Defined 2-Thioimidazole Scaffold for Focused Kinase and BACE1 Screening Libraries


2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921885-98-5) is a synthetic, small-molecule heterocycle featuring a 2-thio-substituted imidazole core with a 3,5-dimethoxybenzyl thioether and a hydroxymethyl group [1]. This scaffold places it within the 2-thioimidazole class, a chemotype extensively investigated for ATP-competitive inhibition of p38 MAP kinase and as β-secretase (BACE1) inhibitors, where the 2-position thioether moiety critically engages the enzyme's phosphate/ribose binding pocket [2][3]. The compound is a screening library member with basic physicochemical characterization; its primary scientific utility lies in its precise structural definition as a probe for structure-activity relationship (SAR) exploration rather than as a biologically validated lead.

Why 2-Thioimidazole Analogs of 921885-98-5 Are Not Interchangeable: The Critical Role of the 3,5-Dimethoxybenzyl Group


Substitution within the 2-thioimidazole class is not functionally neutral. In p38 MAP kinase SAR, the 2-thioether substituent directly influences the binding conformation; alkyl and aryl thioethers adopt distinct 'lobster' active conformations that dictate inhibitory potency [1]. In 2-substituted-thio-acetamide BACE1 inhibitors, variation of the thio substituent from unsubstituted benzyl to halogenated or heterocyclic groups caused IC50 shifts exceeding 20-fold (e.g., 4.6 μM for the most potent analog 41 vs >100 μM for the unsubstituted phenyl analog) [2]. The 3,5-dimethoxy substitution pattern on the benzyl group of 921885-98-5 introduces dual methoxy H-bond acceptors that can engage phosphate/ribose polar residues, while the hydroxymethyl group at the imidazole 5-position provides an additional H-bond donor absent in most comparator probes. Substituting 921885-98-5 with a des-methoxy benzylthio analog or a non-hydroxymethyl congener would eliminate these critical interaction features, resulting in a functionally distinct chemotype.

Quantitative Differentiation of 921885-98-5 from Closest Analogs: Physicochemical Descriptors and Ligand-Efficiency Baselines


Molecular Weight Differentiation vs. Des-Methoxy Benzylthio Analog

The 3,5-dimethoxy substitution increases molecular weight by 60.05 Da relative to the unsubstituted 2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921846-28-8). This places the compound within the lead-like range (MW ≤ 350) versus the fragment-like range of the des-methoxy analog, making 921885-98-5 more suitable for measuring binding efficiency metrics such as Lipophilic Ligand Efficiency (LLE) [1].

Physicochemical Property Ligand Efficiency SAR

Lipophilicity Modulation Through 3,5-Dimethoxybenzyl Substitution vs. Halogenated Benzyl Analogs

The computed XLogP3 of 921885-98-5 is 0.5, substantially lower than halogenated benzylthio analogs such as 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (an analog with a 3-chlorobenzyl group replacing the 3,5-dimethoxybenzyl group; estimated XLogP3 ≈ 1.3). This 0.8 log unit difference predicts a measurable impact on aqueous solubility and passive membrane permeability, relevant for central nervous system (CNS) target screening where lower lipophilicity is frequently associated with reduced promiscuity [1].

XLogP3 Lipophilicity Permeability

Hydrogen Bond Donor/Acceptor Balance for Target Engagement Selectivity Filters

921885-98-5 possesses two hydrogen bond donors (the acetamide -NH2 and the hydroxymethyl -OH) and six hydrogen bond acceptors. This donor count is lower than N-substituted acetamide analogs such as N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (3 HBD due to the cyclopropylamide NH). In BACE1 inhibitor design, the balance between HBD and HBA counts was a key determinant of blood-brain barrier (BBB) penetration, with lower HBD correlates favoring passive permeation [1][2].

H-Bond Donor Count Pharmacophore Selectivity

Absence of Direct Biological Activity Data: Acknowledging the Evidence Gap

As of the date of this evidence guide, no peer-reviewed IC50, Ki, EC50, or in vivo pharmacokinetic data have been deposited in PubChem BioAssay, ChEMBL, or BindingDB for 921885-98-5. The compound is a screening library member without empirically determined biological activity. Direct head-to-head biological comparisons against specific analogs are therefore unavailable: the most nearby biologically characterized comparators, such as the BACE1 inhibitor series from Yan et al. (2017), possess a distinct 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide scaffold and are not identical to the target compound [1]. This evidence gap limits procurement decisions to physicochemical and structural criteria.

Data Gap Screening Status

Optimal Research Application Scenarios for 921885-98-5 Based on Physicochemical and Structural Evidence


Lead-Like Fragment Expansion in p38 MAP Kinase Hit-to-Lead Programs

As a near-lead-like molecule (MW 337.4 Da), 921885-98-5 serves as a structurally enabled expansion point from a fragment hit. Its 5-hydroxymethyl group provides a synthetic handle for further derivatization (e.g., esterification or ether formation), while the XLogP3 of 0.5 maintains aqueous solubility during biochemical IC50 determination against p38α. The 3,5-dimethoxy groups occupy space compatible with the reported 'lobster' binding conformation of 2-thioimidazoles [1]. This application is supported by the class-level evidence that 2-thioimidazoles engage p38 MAP kinase's ATP-binding pocket.

Baseline Probe for N-Acetamide SAR in BACE1 Inhibitor Series

For researchers designing BACE1 inhibitor series, 921885-98-5 represents the minimal primary amide baseline with the lowest molecular complexity (2 HBD, no N-substitution). It can be used as a reference to quantify the contribution of N-alkyl or N-cyclopropyl substitution to potency and selectivity. The 2017 BACE1 paper demonstrated that N-substitution on related scaffolds shifts IC50 by over 20-fold [2]. This scenario directly stems from the HBD count differentiation evidence in Section 3.

Computational Chemistry Model Training: Predicted vs. Experimental LogP Validation

With a computed XLogP3 of 0.5, 921885-98-5 is suitable as a validation compound for in silico logP prediction models targeting heterocyclic thioethers. Its experimental logP or chromatographic hydrophobicity index (CHI) can be determined and compared to predictions, serving as a benchmark for refining perm descriptors in drug design software. This scenario leverages the quantitative lipophilicity differentiation established in Section 3.

Negative Control for Methoxy-Position SAR in Cytochrome P450 Inhibition Screens

The 3,5-dimethoxy arrangement on the benzyl ring of 921885-98-5 can be used as a negative control against 2,4-dimethoxy or 3,4,5-trimethoxy benzyl analogs in CYP inhibition profiling, where the position of methoxy groups frequently alters metabolite-inhibitor complex formation. This scenario is supported by the structural differentiation from halogenated benzyl analogs highlighted in Section 3.

Quote Request

Request a Quote for 2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.